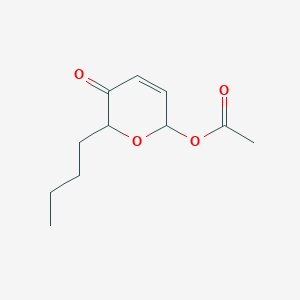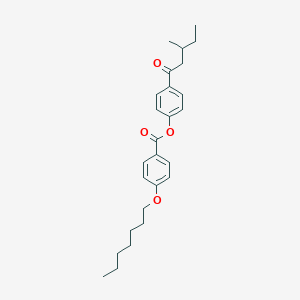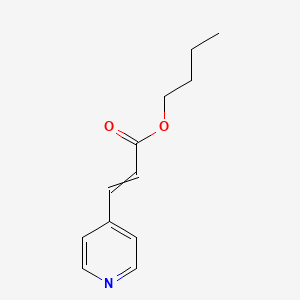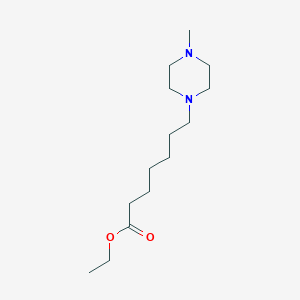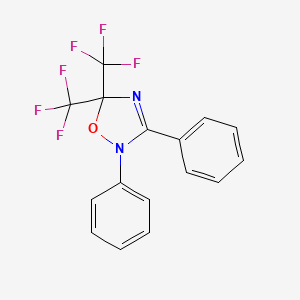
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the reaction of nitriles with hydroxylamine to form amidoximes, which are then cyclized to produce the oxadiazole ring . The base-mediated one-pot synthesis is a common method, which includes three sequential steps:
- Base-promoted intermolecular addition of hydroxylamine to nitrile to form amidoxime.
- Treatment of the amidoxime with an aldehyde to form 4,5-dihydro-1,2,4-oxadiazole.
- Oxidation of the 4,5-dihydro-1,2,4-oxadiazole using another aldehyde to afford the final 1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Conversion of dihydro-oxadiazoles to fully unsaturated oxadiazoles.
Reduction: Reduction of oxadiazoles to their corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Aldehydes are commonly used as oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anti-infective agents, anticancer drugs, and anti-inflammatory compounds
Materials Science: Employed in the development of high-energy materials and polymers with unique properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazoles often involves the inhibition of specific enzymes or receptors. For example, some oxadiazole derivatives inhibit thymidylate synthase, preventing DNA synthesis and exhibiting antitumor activity . Other derivatives may act as receptor antagonists or agonists, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different nitrogen positions.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different chemical properties and applications.
Uniqueness
1,2,4-Oxadiazole, 2,5-dihydro-2,3-diphenyl-5,5-bis(trifluoromethyl)- is unique due to its trifluoromethyl groups, which enhance its stability and biological activity. This makes it a valuable compound for drug design and materials science .
Properties
CAS No. |
62457-66-3 |
|---|---|
Molecular Formula |
C16H10F6N2O |
Molecular Weight |
360.25 g/mol |
IUPAC Name |
2,3-diphenyl-5,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10F6N2O/c17-15(18,19)14(16(20,21)22)23-13(11-7-3-1-4-8-11)24(25-14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
PPPUPOZMCLGYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(ON2C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


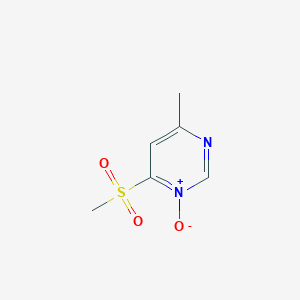

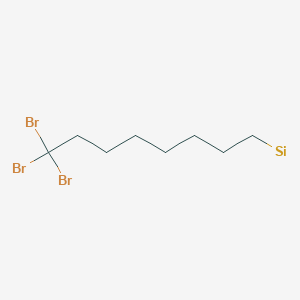
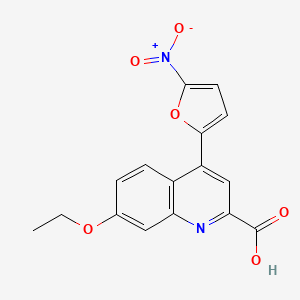
![6-Bromo-4-phenylthieno[2,3-B]quinoline](/img/structure/B14533922.png)
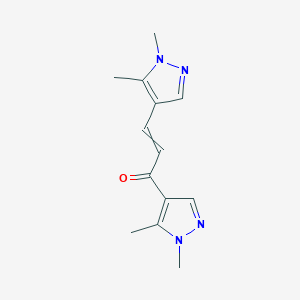
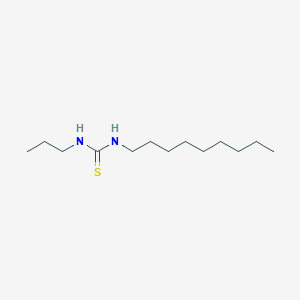
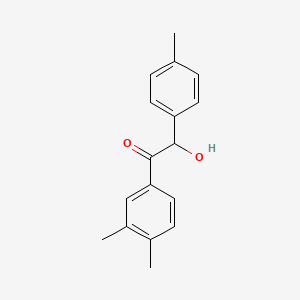
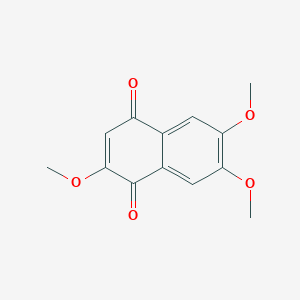
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
